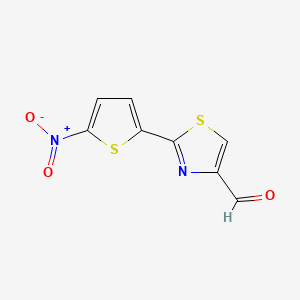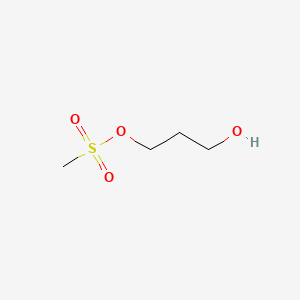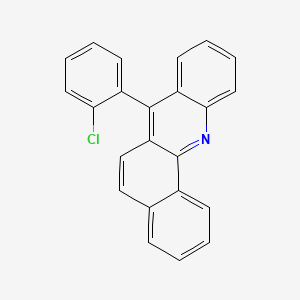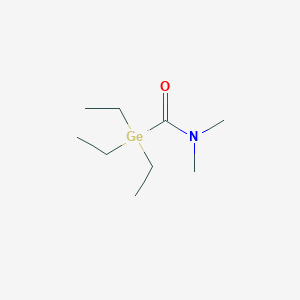
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide is an organogermanium compound characterized by the presence of germanium, a group 14 element
Vorbereitungsmethoden
The synthesis of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with triethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Analyse Chemischer Reaktionen
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide can be compared with other similar compounds such as 1,1,1-Triethyl-N,N-dimethylsilanamine and 1,1,1-Triethyl-N,N-dimethylstannanamine These compounds share similar structural features but differ in the central atom (germanium, silicon, or tin)
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Ongoing research continues to explore its full potential and uncover new uses for this versatile compound.
Eigenschaften
CAS-Nummer |
30610-49-2 |
|---|---|
Molekularformel |
C9H21GeNO |
Molekulargewicht |
231.90 g/mol |
IUPAC-Name |
N,N-dimethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)9(12)11(4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
CRNCSRJRAAJSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



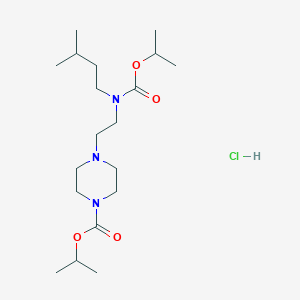
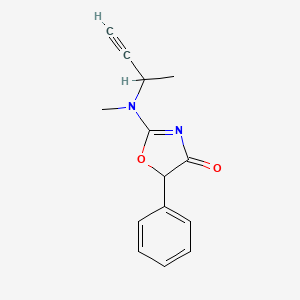
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
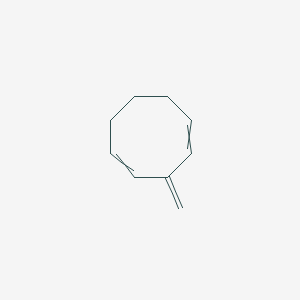
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
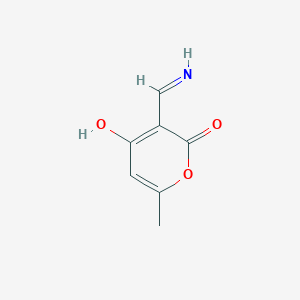
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
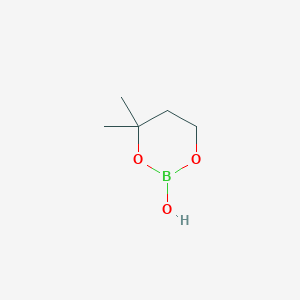
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
